molecular formula C9H8BrIO2 B14037135 Ethyl 3-bromo-2-iodobenzoate

Ethyl 3-bromo-2-iodobenzoate

Cat. No.: B14037135
M. Wt: 354.97 g/mol
InChI Key: CICKTZYCLIPLHX-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-iodobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with bromine and iodine atoms at the 3- and 2-positions, respectively, and an ethyl ester group at the carboxylate position. Such halogenated benzoates are typically employed as intermediates in organic synthesis, pharmaceutical development, and functional material design due to their reactivity in cross-coupling reactions and functional group transformations .

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

ethyl 3-bromo-2-iodobenzoate

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3

InChI Key

CICKTZYCLIPLHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)I

Origin of Product

United States

Preparation Methods

Bromination of Ethyl 2-iodobenzoate

The most common synthetic route to Ethyl 3-bromo-2-iodobenzoate starts from ethyl 2-iodobenzoate, which undergoes selective bromination at the 3-position of the aromatic ring. This process is typically carried out using N-bromosuccinimide (NBS) in the presence of an acid catalyst such as concentrated sulfuric acid in acetic acid solvent.

Typical Reaction Conditions:

  • Starting material: Ethyl 2-iodobenzoate
  • Brominating agent: N-bromosuccinimide (1.1 equivalents)
  • Solvent: Acetic acid
  • Catalyst: Concentrated sulfuric acid (added dropwise)
  • Temperature: Maintained between 20–40°C during addition, then stirred at room temperature for ~88 hours, followed by heating at 50°C for 4 hours
  • Work-up: Cooling, aqueous quench, extraction with dichloromethane, washing with sodium bicarbonate solution, drying, and purification by silica gel chromatography

Outcome:

  • Yield: Approximately 74%
  • Physical state: White solid
  • Purity: Confirmed by chromatographic and spectroscopic methods (e.g., NMR)
  • Melting point: 41–43°C

This method provides a regioselective bromination yielding this compound with high selectivity and reasonable yield.

Metal-Halogen Exchange (MHE) Strategy

An alternative and convergent approach involves the metal-halogen exchange of 2-iodobenzoate derivatives followed by electrophilic trapping to form substituted benzoates.

Key steps:

  • Generation of aryl organometallic intermediate by treating ethyl 2-iodobenzoate with a bimetallic organomagnesiate complex such as (rac)-(BIPHEN)BuMgLi under inert atmosphere and low temperature (-5°C to room temperature).
  • Subsequent reaction of this intermediate with a brominating electrophile or ketone to induce substitution or cyclization.

This method allows for the formation of various 3,3′-disubstituted isobenzofuranones and related derivatives, including this compound, with good functional group tolerance and yields.

Reaction conditions (example for bromination):

Parameter Condition
Metalating agent (rac)-(BIPHEN)BuMgLi
Temperature -5°C to room temperature
Brominating agent N-bromosuccinimide (NBS)
Solvent Tetrahydrofuran (THF)
Reaction time Several hours (up to 16 h)

Advantages:

  • High regioselectivity
  • Compatibility with various functional groups
  • Potential for further functionalization after halogenation

Yield and Purity:

  • Yields reported in literature for similar compounds range from moderate to high (typically 70–90%)
  • Purity confirmed by NMR, HRMS, and chromatographic methods.

Data Table: Summary of Preparation Methods for this compound

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Bromination of Ethyl 2-iodobenzoate Ethyl 2-iodobenzoate N-bromosuccinimide, H2SO4, Acetic acid, 20–50°C ~74 Regioselective bromination at 3-position
Metal-Halogen Exchange (MHE) Ethyl 2-iodobenzoate (rac)-(BIPHEN)BuMgLi, THF, NBS, -5°C to RT 70–90 Convergent synthesis, good functional group tolerance
Diazotization and Sandmeyer-type halogenation (related) Methyl o-aminobenzoate NaNO2, CuX, HCl, low temperature, esterification Variable Multi-step, less common for this compound

Research Outcomes and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the substitution pattern, showing characteristic shifts for aromatic protons adjacent to bromine and iodine substituents, as well as the ethyl ester group.
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C9H8BrIO2 (approx. 354.97 g/mol).
  • Chromatography: Silica gel chromatography is effective for purification, with Rf values around 0.7 in petroleum ether/ethyl acetate mixtures.
  • Melting Point: Reported melting point around 41–43°C aligns with literature, confirming compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-2-iodobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution, where the halogen atoms are replaced by other groups, or electrophilic aromatic substitution, where the benzene ring is further functionalized.

Comparison with Similar Compounds

Key Observations:

  • Substituent Complexity : Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate demonstrates how additional functional groups (e.g., hydroxy, methoxy, bromomethyl) increase molecular complexity (368.02 g/mol) and likely alter reactivity patterns, enabling niche applications in multi-step syntheses .

Physicochemical and Reactivity Comparisons

  • Halogen Reactivity : Both bromine and iodine in the 3- and 2-positions facilitate electrophilic substitution or transition metal-catalyzed coupling reactions (e.g., Suzuki, Heck). The iodine atom’s larger atomic radius may enhance oxidative elimination efficiency compared to lighter halogens .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data for this compound are absent in the provided evidence, necessitating reliance on analogs.
  • Functional Group Synergy : The coexistence of bromine and iodine in the benzene ring creates opportunities for sequential functionalization, a feature leveraged in advanced heterocyclic chemistry .

Biological Activity

Ethyl 3-bromo-2-iodobenzoate is a halogenated benzoate ester that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrIO2C_9H_8BrIO_2 and a molecular weight of approximately 354.97 g/mol. Its structure features a benzene ring with bromine and iodine substituents, which influence its reactivity and biological interactions.

Property Value
Molecular FormulaC9H8BrIO2C_9H_8BrIO_2
Molecular Weight354.97 g/mol
SolubilityModerate in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In studies, it has shown effectiveness in inhibiting the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several strains of bacteria, including E. coli and Staphylococcus aureus. The compound demonstrated an inhibition zone diameter of up to 15 mm against E. coli, indicating potent antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains tested.

The mechanism by which this compound exerts its biological effects is attributed to its ability to interact with various molecular targets within microbial cells. The presence of bromine and iodine atoms allows for electrophilic interactions with nucleophiles in bacterial enzymes, potentially disrupting metabolic pathways essential for bacterial survival .

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of biologically active compounds. Its derivatives are being explored for potential therapeutic applications, particularly in anti-cancer and anti-inflammatory drug development. The compound's unique structural features make it suitable for further modifications to enhance its biological activity and selectivity .

Comparative Biological Activity

To understand the uniqueness of this compound compared to similar compounds, we can analyze its biological activity alongside other halogenated benzoates:

Compound Name Molecular Formula Biological Activity
This compoundC9H8BrIO2C_9H_8BrIO_2Antimicrobial; potential anti-cancer
Ethyl 5-Bromo-2-IodobenzoateC9H8BrIO2C_9H_8BrIO_2Antimicrobial; used in organic synthesis
Ethyl 4-Bromo-2-IodobenzoateC9H8BrIO2C_9H_8BrIO_2Limited antimicrobial activity

This comparison highlights that while this compound shares some properties with other halogenated compounds, its specific arrangement of functional groups may confer distinct reactivity and biological effects.

Conclusion and Future Directions

This compound presents promising biological activity, particularly in antimicrobial applications. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its structure for enhanced efficacy in therapeutic settings. Future studies should focus on the synthesis of derivatives with improved selectivity and potency against specific pathogens.

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